(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate

Beschreibung

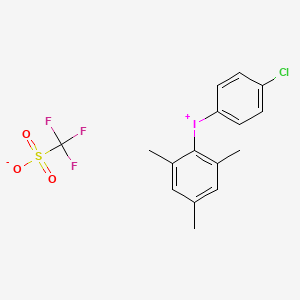

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate (CAS: 1204518-00-2) is a diaryliodonium salt characterized by a mesityl (2,4,6-trimethylphenyl) group and a 4-chlorophenyl group bound to a hypervalent iodine center, with a trifluoromethanesulfonate (OTf) counterion. Its molecular formula is C₁₆H₁₅ClF₃IO₃S, and it typically appears as a light gray solid with a melting point of 161–163°C .

Eigenschaften

Molekularformel |

C16H15ClF3IO3S |

|---|---|

Molekulargewicht |

506.7 g/mol |

IUPAC-Name |

(4-chlorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C15H15ClI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI-Schlüssel |

MPWRPWNXMQSKNQ-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Batch Synthesis Methods

Oxidative Coupling with mCPBA and TfOH

The most widely adopted batch synthesis involves a one-pot oxidative coupling reaction between 4-chloroiodobenzene and mesitylene. In a representative procedure:

- Reagents :

- 4-Chloro-1-iodobenzene (1.05 g, 4.42 mmol)

- Mesitylene (0.63 mL, 4.86 mmol)

- mCPBA (1.28 g, 7.42 mmol, ≤77% purity)

- TfOH (0.64 mL, 7.25 mmol)

- Dichloromethane (DCM, 0.25 M)

Procedure :

Yield and Characterization :

Flow Chemistry Approaches

Continuous Flow Synthesis with Sonication

Flow systems address scalability and safety concerns associated with exothermic oxidations:

Microreactor Setup

- Reactors : 3.0 mL PFA capillary tubing (750 μm i.d.)

- Flow Rate : 3 mL/min (60 s residence time)

- Sonication : 40 kHz bath to prevent clogging.

Optimized Parameters

| Parameter | Value |

|---|---|

| 4-Chloroiodobenzene | 5.0 mmol |

| Mesitylene | 5.5 mmol |

| mCPBA | 6.5 mmol |

| TfOH | 10.0 mmol |

| Dichloroethane (DCE) | 25 mL |

| Temperature | 25°C (ambient) |

Work-Up

Critical Analysis of Methodologies

Solvent and Stoichiometry Effects

Scalability and Industrial Relevance

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Chlorphenyl)(mesityl)iodoniumtrifluormethansulfonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann an Oxidationsreaktionen teilnehmen, bei denen es als Oxidationsmittel wirkt.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu bilden.

Substitution: Es wird häufig in Substitutionsreaktionen verwendet, bei denen es eine funktionelle Gruppe in einem Molekül ersetzt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit (4-Chlorphenyl)(mesityl)iodoniumtrifluormethansulfonat verwendet werden, sind Basen, Säuren und andere Nukleophile. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen aber häufig kontrollierte Temperaturen und inerte Atmosphären .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit (4-Chlorphenyl)(mesityl)iodoniumtrifluormethansulfonat entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Häufige Produkte sind substituierte aromatische Verbindungen und verschiedene organische Zwischenprodukte .

Wissenschaftliche Forschungsanwendungen

(4-Chlorphenyl)(mesityl)iodoniumtrifluormethansulfonat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um verschiedene chemische Umwandlungen zu erleichtern.

Biologie: Es wird in der Untersuchung biologischer Pfade und Mechanismen eingesetzt, da es Biomoleküle modifizieren kann.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von (4-Chlorphenyl)(mesityl)iodoniumtrifluormethansulfonat beinhaltet die Übertragung der Iodoniumgruppe auf ein Substrat, wodurch verschiedene chemische Umwandlungen erleichtert werden. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Reaktion und Anwendung ab .

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- The mesityl group in (4-chlorophenyl)(mesityl)iodonium triflate provides steric bulk, enabling regioselective reactions (e.g., meta-arylation) . In contrast, symmetric analogs like Bis(4-chlorophenyl)iodonium triflate lack directional control due to identical aryl groups .

- Electron-withdrawing substituents (e.g., 4-CF₃ in 3y ) reduce electrophilicity, lowering yields (38% vs. 87% for the target compound) .

Counterion Influence

- Triflate (OTf) salts exhibit superior solubility in polar solvents compared to hexafluorophosphate (PF₆) analogs, enhancing reactivity in catalytic systems .

- Hexafluorophosphate derivatives (e.g., V2p ) are preferred for thermal stability but require longer reaction times (24 hours vs. 1 hour for triflates) .

Application-Specific Performance

- In copper-catalyzed annulations, the mesityl group in the target compound directs regioselectivity (11:1 ratio for C–C bond formation), whereas non-mesityl analogs (e.g., Bis(4-chlorophenyl)) show poor selectivity .

- Thermal stability : N-heterocycle-stabilized iodonium salts (e.g., 23 ) decompose at higher temperatures (201–202°C) due to resonance stabilization, making them suitable for high-temperature reactions .

Biologische Aktivität

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate is a specialized electrophilic reagent widely used in organic synthesis. Its unique structure, featuring a central iodine atom bonded to both a 4-chlorophenyl group and a mesityl group, enhances its reactivity, making it valuable in various chemical applications. The trifluoromethanesulfonate moiety further contributes to its electrophilic nature, facilitating reactions with nucleophiles under mild conditions. This article explores the biological activity of this compound, focusing on its potential antimicrobial properties and implications in drug discovery.

- Molecular Formula : C₁₃H₁₃ClF₃O₃S

- Molecular Weight : Approximately 506.71 g/mol

- Structure : The compound consists of an iodonium ion, which is known for its strong electrophilic character.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds have demonstrated notable biological effects. Iodonium salts are recognized for their antimicrobial properties, which can be attributed to their ability to generate reactive species that interact with cellular components.

Antimicrobial Properties

Research indicates that iodonium salts possess antibacterial and antifungal activities. The presence of the iodonium moiety allows these compounds to react with nucleophiles in microbial cells, potentially disrupting cellular functions.

Case Studies

-

Antifungal Activity Against Fusarium oxysporum :

- In a comparative study, various iodonium salts were tested for their Minimum Inhibitory Concentration (MIC) against Fusarium oxysporum. The results indicated that compounds with halogen substituents exhibited enhanced antifungal activity.

- MIC Values : Compounds with chlorine substituents showed MIC values as low as 30 µg/mL, comparable to standard antifungal agents like miconazole .

-

Bacterial Inhibition :

- A study evaluating the antibacterial properties of related iodonium salts found that they effectively inhibited growth in Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the formation of reactive iodine species that damage bacterial cell walls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Chlorine Substituent : Enhances electrophilicity and may improve interaction with microbial targets.

- Mesityl Group : Provides steric bulk that can affect the compound's reactivity and selectivity towards nucleophiles.

Comparison Table of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substituent enhances reactivity | Antimicrobial potential |

| (Phenyl)(mesityl)iodonium trifluoromethanesulfonate | Lacks halogen substituents | Lower reactivity |

| (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate | Fluorine substituent affects electronic properties | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.